2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline
Overview
Description
2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline, also known as this compound, is a useful research compound. Its molecular formula is C11H11N5 and its molecular weight is 216.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
MeIQx-d3, also known as 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3 or 2-Amino-8-methyl-3-(trideuteromethyl)imidazo[4,5-f]quinoxaline, is a heterocyclic amine (HAs) compound . Its primary target is hemoglobin , a protein in red blood cells that carries oxygen .
Mode of Action
MeIQx-d3 binds covalently to hemoglobin . This binding is facilitated by the activation of MeIQx-d3 into metabolites by microsomes . The covalent binding of MeIQx-d3 to hemoglobin is a key step in its mode of action .
Biochemical Pathways
The bioactivation of MeIQx-d3 involves two main steps: N-hydroxylation and O-acetylation . N-hydroxylation is catalyzed by cytochrome P450 enzymes, while O-acetylation is catalyzed by N-acetyltransferase 2 (NAT2) . These reactions lead to the formation of a reactive metabolite that can bind to DNA .
Pharmacokinetics
The pharmacokinetics of MeIQx-d3 is influenced by its deuterium labeling . Deuterium, a stable isotope of hydrogen, has been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration can affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of MeIQx-d3’s action is the induction of liver tumors . This is due to its mutagenic properties . The covalent binding of MeIQx-d3 to hemoglobin and its subsequent activation into metabolites that can bind to DNA contribute to its mutagenicity .
Action Environment
The action of MeIQx-d3 can be influenced by environmental factors such as diet. MeIQx-d3 is a dietary aromatic amine, found in cooked food . Therefore, the amount of MeIQx-d3 ingested through diet can influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The compound 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3 interacts with various enzymes and proteins. Bioactivation of this compound includes N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2) .
Cellular Effects
The effects of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3 on cells are significant. It is a mutagenic compound that induces liver tumors
Molecular Mechanism
The molecular mechanism of action of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3 involves its bioactivation which includes N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2) . This leads to the formation of a metabolite that reacts with DNA to form adducts .
Temporal Effects in Laboratory Settings
It is known that it is a potent and abundant mutagen
Dosage Effects in Animal Models
The effects of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3 vary with different dosages in animal models. It is known to induce tumor formation in rats
Metabolic Pathways
The metabolic pathways of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3 involve N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2)
Properties
IUPAC Name |
8-methyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCCCQNKIYNAKB-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=NC(=CN=C3C=C2)C)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425997 | |
Record name | 8-Methyl-3-(~2~H_3_)methyl-3H-imidazo[4,5-f]quinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122457-31-2 | |
Record name | 8-Methyl-3-(~2~H_3_)methyl-3H-imidazo[4,5-f]quinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60425997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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